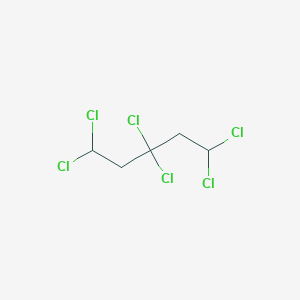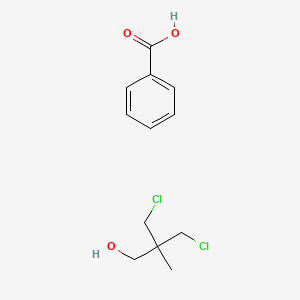![molecular formula C8H10OS3 B14596119 3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene CAS No. 60639-78-3](/img/structure/B14596119.png)
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene is a complex organosulfur compound that features a thiophene ring substituted with methanesulfinyl and methylsulfanyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene, often involves condensation reactions. Common methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal–Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired substitution pattern and functional groups on the thiophene ring.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces sulfide derivatives.
Substitution: Produces various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Employed as corrosion inhibitors and in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfinyl and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, further affecting its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: An organosulfur compound with the formula CH3SO2Cl, used in the synthesis of methanesulfonates.
2-(Ethylsulfanyl)-3-(methylsulfanyl)thiophene: A thiophene derivative with similar sulfur-containing substituents.
Uniqueness
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene is unique due to the presence of both methanesulfinyl and methylsulfanyl groups on the thiophene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
60639-78-3 |
|---|---|
Formule moléculaire |
C8H10OS3 |
Poids moléculaire |
218.4 g/mol |
Nom IUPAC |
3-(2-methylsulfanyl-2-methylsulfinylethenyl)thiophene |
InChI |
InChI=1S/C8H10OS3/c1-10-8(12(2)9)5-7-3-4-11-6-7/h3-6H,1-2H3 |
Clé InChI |
YDFODRFLBUHVFZ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=CC1=CSC=C1)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)
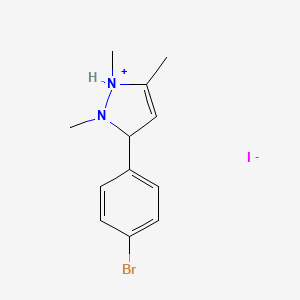

![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)

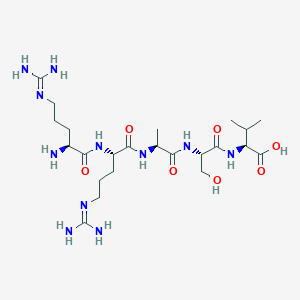
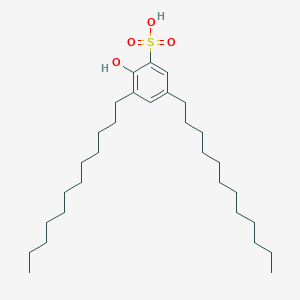

![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)

